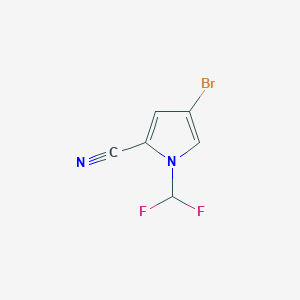

4-bromo-1-(difluoromethyl)-1H-pyrrole-2-carbonitrile

Beschreibung

BenchChem offers high-quality 4-bromo-1-(difluoromethyl)-1H-pyrrole-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-1-(difluoromethyl)-1H-pyrrole-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-bromo-1-(difluoromethyl)pyrrole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF2N2/c7-4-1-5(2-10)11(3-4)6(8)9/h1,3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRJMFZOFUDEWBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(C=C1Br)C(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801209887 | |

| Record name | 1H-Pyrrole-2-carbonitrile, 4-bromo-1-(difluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801209887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1559067-57-0 | |

| Record name | 1H-Pyrrole-2-carbonitrile, 4-bromo-1-(difluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1559067-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrole-2-carbonitrile, 4-bromo-1-(difluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801209887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-bromo-1-(difluoromethyl)-1H-pyrrole-2-carbonitrile and its Synthetic Precursors

This technical guide provides a comprehensive overview of 4-bromo-1-(difluoromethyl)-1H-pyrrole-2-carbonitrile, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. Due to the novelty of this specific molecule, this guide establishes a foundational understanding by first detailing its immediate precursor, 4-bromo-1H-pyrrole-2-carbonitrile, including its synthesis, properties, and safety protocols. Subsequently, it proposes a synthetic pathway for the introduction of the difluoromethyl group and discusses the anticipated impact of this functionalization on the molecule's physicochemical and biological properties. This document is intended for researchers, scientists, and drug development professionals.

Core Compound Profile: 4-bromo-1H-pyrrole-2-carbonitrile

The foundational scaffold for our target molecule is 4-bromo-1H-pyrrole-2-carbonitrile. A thorough understanding of this precursor is paramount for the successful synthesis and application of its derivatives.

| Property | Value | Source |

| CAS Number | 1221435-18-2 | [1] |

| Molecular Formula | C₅H₃BrN₂ | [1][2] |

| Molecular Weight | 170.99 g/mol | [1][2] |

| IUPAC Name | 4-bromo-1H-pyrrole-2-carbonitrile | [1] |

| Physical Form | Solid | [2] |

| Storage | Sealed in dry, 2-8°C |

Synthesis of 4-bromo-1H-pyrrole-2-carbonitrile

The most direct and established method for the synthesis of 4-bromo-1H-pyrrole-2-carbonitrile is the electrophilic bromination of the precursor, 1H-pyrrole-2-carbonitrile (CAS: 4513-94-4)[1].

Rationale for Reagent Selection: The electron-withdrawing nature of the nitrile group at the C2 position deactivates the pyrrole ring towards electrophilic substitution and directs the incoming electrophile to the C4 and C5 positions. N-Bromosuccinimide (NBS) is the preferred brominating agent as it provides a controlled, low concentration of bromine, which enhances the regioselectivity for the desired C4-monobrominated product over the C5- and di-brominated byproducts. The reaction is typically carried out in a non-polar aprotic solvent like chloroform or dichloromethane to ensure solubility of the starting materials and to avoid interference with the reaction mechanism.

Experimental Protocol: Synthesis of 4-bromo-1H-pyrrole-2-carbonitrile

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1H-pyrrole-2-carbonitrile (1.0 eq) in anhydrous chloroform.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Reagent Addition: Dissolve N-bromosuccinimide (1.05 eq) in anhydrous chloroform and add it dropwise to the cooled solution over a period of 30 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a wash with brine.

-

Extraction and Drying: Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-bromo-1H-pyrrole-2-carbonitrile as a solid.

Introduction of the Difluoromethyl Group: Synthesis of 4-bromo-1-(difluoromethyl)-1H-pyrrole-2-carbonitrile

The introduction of a difluoromethyl (-CHF₂) group onto the pyrrole nitrogen is a key step in accessing the target molecule. This functional group is of high interest in medicinal chemistry as it can act as a bioisostere for a hydroxyl or thiol group, potentially improving metabolic stability and modulating lipophilicity and binding interactions.

The proposed synthesis involves the N-alkylation of the 4-bromo-1H-pyrrole-2-carbonitrile anion with a suitable difluoromethylating agent.

Causality in Experimental Design: The pyrrole N-H is weakly acidic (pKa ≈ 17.5)[3] and requires a strong base to be deprotonated. Sodium hydride (NaH) is a suitable non-nucleophilic base for this purpose. The resulting sodium salt of the pyrrole can then react with a difluoromethylating agent. A common and effective agent for this transformation is bromodifluoromethane (HCF₂Br), a gas that can be bubbled through the reaction mixture, or a solution of it can be used. The reaction is best performed in an anhydrous polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the formation and reaction of the pyrrole anion.

Experimental Workflow: Proposed Synthesis

Caption: Proposed two-step synthesis of the target compound.

Detailed Protocol: N-Difluoromethylation

-

Preparation: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF under a nitrogen atmosphere, add a solution of 4-bromo-1H-pyrrole-2-carbonitrile (1.0 eq) in anhydrous THF dropwise at 0°C.

-

Anion Formation: Allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt.

-

Difluoromethylation: Cool the reaction mixture to -78°C (dry ice/acetone bath). Bubble bromodifluoromethane gas through the solution for 1-2 hours, or until TLC analysis indicates consumption of the starting material.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield 4-bromo-1-(difluoromethyl)-1H-pyrrole-2-carbonitrile.

Physicochemical and Biological Significance

The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[4] The strategic placement of the bromine atom and the nitrile group provides handles for further chemical modifications, making it a versatile building block.[1]

Anticipated Properties of the Target Compound:

-

Increased Lipophilicity: The difluoromethyl group will increase the lipophilicity of the molecule compared to its N-H precursor, which can influence its membrane permeability and pharmacokinetic profile.

-

Metabolic Stability: The C-F bond is exceptionally strong, making the difluoromethyl group resistant to metabolic degradation, potentially leading to an improved half-life in vivo.

-

Modulated Acidity/Basicity: The electron-withdrawing nature of the difluoromethyl group will decrease the basicity of the pyrrole nitrogen.

-

Potential Biological Activity: Pyrrole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The introduction of the difluoromethyl group could enhance these activities or impart new ones. For instance, pyrrolidine-2-carbonitrile derivatives have been investigated as DPP-4 inhibitors for the treatment of type 2 diabetes.[5]

Safety and Handling

4-bromo-1H-pyrrole-2-carbonitrile:

-

Hazard Classifications: Acute toxicity (Oral, Category 4), Eye Damage (Category 1).[2]

-

Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage).[2]

-

Precautionary Statements: P280 (Wear protective gloves/ eye protection/ face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

Starting Materials and Reagents:

-

1H-pyrrole-2-carbonitrile: Handle with care as it can be harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation.[6]

-

N-Bromosuccinimide (NBS): A lachrymator and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere.

-

Bromodifluoromethane: A gas that should be handled in a well-ventilated fume hood with appropriate safety measures.

General Handling Precautions:

-

Always work in a well-ventilated laboratory fume hood.

-

Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.[7]

-

Wash hands thoroughly after handling.[7]

-

Store all chemicals in tightly closed containers in a cool, dry, and well-ventilated area.[7]

Conclusion

4-bromo-1-(difluoromethyl)-1H-pyrrole-2-carbonitrile represents a promising, albeit currently under-documented, building block for the development of novel therapeutics. This guide provides a solid foundation for its synthesis and handling by leveraging the established chemistry of its precursor, 4-bromo-1H-pyrrole-2-carbonitrile. The proposed synthetic route for the introduction of the difluoromethyl group is based on reliable and well-understood organic chemistry principles. The anticipated modulation of physicochemical and biological properties through this fluorination strategy underscores the potential of this compound in modern drug discovery programs. Researchers are encouraged to use this guide as a starting point for their investigations into this and related fluorinated heterocyclic systems.

References

-

National Center for Biotechnology Information. (n.d.). 4-Bromo-1H-pyrrole-2-carboxylic acid. Retrieved from [Link]

-

Dawadi, P. B. S., & Lugtenburg, J. (n.d.). Synthesis of Biologically Important Pyrrole Derivatives in Any 13C and 15N Isotope Enriched Form. Global Journals. Retrieved from [Link]

-

Wang, J., et al. (2013). Synthesis and Biological Evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile Derivatives as Dipeptidyl peptidase-4 Inhibitors for the Treatment of Type 2 Diabetes. Bioorganic & Medicinal Chemistry, 21(23), 7418-7429. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-2-TRIMETHYLSILYLPYRROLE. Retrieved from [Link]

-

Ataman Kimya. (n.d.). Pyrrole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pyrrole. PubChem Compound Database. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Bromo-N-isobutyl-1H-pyrrole-2-carboxamide. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyrrole. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyrrole. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. Buy 4-Bromo-1H-pyrrole-2-carbonitrile | 1221435-18-2 [smolecule.com]

- 2. 4-Bromo-1H-pyrrole-2-carbonitrile AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Pyrrole | C4H5N | CID 8027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. globaljournals.org [globaljournals.org]

- 5. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

Methodological & Application

Application Notes and Protocols for 4-bromo-1-(difluoromethyl)-1H-pyrrole-2-carbonitrile in Drug Discovery

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 4-bromo-1-(difluoromethyl)-1H-pyrrole-2-carbonitrile . This trifunctional intermediate is a highly valuable building block in modern drug discovery, offering orthogonal chemical handles for systematic molecular elaboration. We will delve into its unique structural attributes, providing field-proven protocols for its use in palladium-catalyzed cross-coupling reactions and subsequent functional group transformations. The causality behind experimental choices, self-validating protocol design, and robust characterization are emphasized to ensure reproducibility and success in the synthesis of novel chemical entities.

Introduction: The Strategic Value of a Trifunctional Pyrrole Intermediate

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and blockbuster drugs like Atorvastatin and Sunitinib.[1][2][3] Its electron-rich aromatic nature and hydrogen bonding capabilities make it a frequent component of pharmacophores that interact with biological targets.[4] The intermediate, 4-bromo-1-(difluoromethyl)-1H-pyrrole-2-carbonitrile , has been specifically designed to maximize synthetic versatility by incorporating three distinct and strategically important functional groups.

-

The Pyrrole-2-carbonitrile Moiety : The nitrile group is a versatile precursor. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in various cycloaddition reactions, providing multiple avenues for derivatization or linkage to other molecular fragments.[5][6][7]

-

The 4-Bromo Substituent : This aryl bromide is an ideal handle for transition metal-catalyzed cross-coupling reactions. It provides a robust and predictable site for the introduction of carbon-carbon (e.g., Suzuki-Miyaura, Sonogashira) or carbon-nitrogen (e.g., Buchwald-Hartwig) bonds, enabling the exploration of diverse chemical space at this position.[5][8]

-

The N-(difluoromethyl) Group : The introduction of fluorine-containing groups is a cornerstone of modern drug design. The difluoromethyl (CF₂H) group, in particular, is of high interest as it serves as a metabolically stable bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups.[9][10] It can act as a lipophilic hydrogen bond donor, enhancing target affinity, while simultaneously improving key pharmacokinetic properties such as metabolic stability and cell membrane permeability.[9][11][12]

This guide will provide detailed protocols to leverage these features, focusing on a common workflow: diversification via Suzuki-Miyaura coupling followed by downstream modification of the nitrile.

Physicochemical Properties and Safe Handling

Before proceeding with any experimental work, it is critical to understand the properties and safety requirements for this intermediate.

| Property | Value | Reference |

| Molecular Formula | C₆H₃BrF₂N₂ | [13] |

| Molecular Weight | 221.01 g/mol | [13] |

| CAS Number | 1559067-57-0 | [13] |

| Appearance | Solid (White to off-white) | [14] |

| LogP | 1.45 | [13] |

Storage and Handling: Pyrrole-based compounds can be sensitive to air, light, and strong acids, often darkening over time due to polymerization or degradation.[15] It is recommended to store 4-bromo-1-(difluoromethyl)-1H-pyrrole-2-carbonitrile under an inert atmosphere (Nitrogen or Argon), protected from light, and refrigerated at 2-8°C for long-term stability.

Safety Precautions: While a specific safety data sheet (SDS) for this exact compound may be limited, data from analogous structures like pyrrole and pyrrole-2-carbonitrile suggest the following precautions are mandatory.[16][17][18][19]

-

Hazard Profile : Assumed to be harmful if swallowed, inhaled, or in contact with skin.[16] Causes serious eye irritation/damage.[16]

-

Personal Protective Equipment (PPE) : Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses with side shields or goggles.

-

Engineering Controls : All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Disposal : Dispose of chemical waste in accordance with local, state, and federal regulations.

Synthetic Utility: A General Workflow

The primary utility of this intermediate is as a scaffold for building molecular complexity. A typical and highly effective workflow involves initial diversification at the 4-position, followed by modification of the 2-carbonitrile.

Caption: General workflow for elaborating the intermediate.

Experimental Protocols

The following protocols are designed to be self-validating, with clear endpoints and guidance on reaction monitoring.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol details the C-C bond formation at the 4-position of the pyrrole ring. The Suzuki-Miyaura reaction is chosen for its exceptional functional group tolerance, mild conditions, and the vast commercial availability of boronic acid coupling partners.[20][21]

Objective: To synthesize a library of 4-aryl-1-(difluoromethyl)-1H-pyrrole-2-carbonitrile derivatives.

Mechanism Overview: The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid and concluding with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Materials:

-

4-bromo-1-(difluoromethyl)-1H-pyrrole-2-carbonitrile (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)

-

Anhydrous solvents (e.g., 1,4-Dioxane/H₂O 4:1, or DME)

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-1-(difluoromethyl)-1H-pyrrole-2-carbonitrile, the chosen arylboronic acid, and the base.

-

Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Through the septum, add the degassed solvent system via cannula or syringe. A typical concentration is 0.1 M with respect to the starting bromide.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst to the stirring mixture. Causality Note: The exclusion of oxygen is critical as it can oxidize the Pd(0) catalyst, rendering it inactive and leading to failed reactions or low yields.

-

Reaction: Heat the reaction mixture to 80-100 °C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 4-16 hours. The disappearance of the starting bromide is the primary indicator of completion.

-

Work-up: Once complete, cool the reaction to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure 4-aryl product.

Optimization Parameters:

| Parameter | Variation | Rationale |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), XPhos Pd G3 | Ligand choice can drastically affect reaction rate and yield, especially with sterically hindered or electronically challenging substrates. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base influences the rate of transmetalation. Cs₂CO₃ is often more effective for less reactive boronic acids. |

| Solvent | Dioxane/H₂O, DME, Toluene | Solvent polarity and temperature affect reagent solubility and reaction kinetics. |

| Temperature | 80 °C to 110 °C | Higher temperatures can accelerate slow reactions but may also lead to catalyst decomposition or side product formation. |

Protocol 2: Hydrolysis of the 2-Carbonitrile to a Carboxylic Acid

This protocol transforms the nitrile group of the Suzuki product into a carboxylic acid, a key functional group for forming amide bonds or serving as a hydrogen bond acceptor in drug-target interactions.

Objective: To convert a 4-aryl-1-(difluoromethyl)-1H-pyrrole-2-carbonitrile into the corresponding carboxylic acid.

Step-by-Step Procedure:

-

Setup: In a round-bottom flask, dissolve the 4-aryl-1-(difluoromethyl)-1H-pyrrole-2-carbonitrile (1.0 eq) in ethanol.

-

Base Addition: Add an aqueous solution of sodium hydroxide (NaOH, 5-10 eq, e.g., 3 M solution).

-

Reaction: Heat the biphasic mixture to reflux (typically 80-90 °C). Causality Note: High temperature and a significant excess of base are required to drive the hydrolysis of the sterically hindered and electronically stabilized nitrile to completion.

-

Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material. The formation of a more polar spot (the carboxylate salt) is expected. Reaction times can be long (12-48 hours).

-

Work-up: Cool the reaction mixture to 0 °C in an ice bath. Slowly acidify the solution by adding aqueous HCl (e.g., 2 M) until the pH is ~2-3. A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts.

-

Drying: Dry the isolated solid under high vacuum to yield the final carboxylic acid product. Further purification by recrystallization may be necessary if impurities are present.

Characterization of Products

The identity and purity of all synthesized compounds must be rigorously confirmed.

-

Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy are essential to confirm the structure. The successful Suzuki coupling will be indicated by the appearance of new aromatic proton signals and the disappearance of the C-H signal at the 4-position. The ¹⁹F NMR will show a characteristic signal for the -CF₂H group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the product.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis is used to determine the purity of the final compound, which should typically be >95% for use in biological assays.

Conclusion and Future Perspectives

4-bromo-1-(difluoromethyl)-1H-pyrrole-2-carbonitrile is a robust and highly adaptable intermediate for drug discovery programs. The orthogonal reactivity of its three key functional groups allows for a logical and efficient exploration of chemical space. The protocols provided herein for Suzuki-Miyaura coupling and subsequent nitrile hydrolysis represent a reliable foundational workflow. Further synthetic routes, such as Buchwald-Hartwig amination at the 4-position or reduction of the nitrile to an amine, can be readily developed from this platform, expanding the range of accessible pharmacophores and enabling the rapid generation of novel and potent therapeutic candidates.

References

- Smolecule. (n.d.). Buy 4-Bromo-1H-pyrrole-2-carbonitrile | 1221435-18-2.

-

Ni, S., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules, 27(24), 8890. Available from: [Link]

-

Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). Synthesis of Pyrrole and Substituted Pyrroles (Review). Journal of Chemical Technology and Metallurgy, 53(3), 451-464. Available from: [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]

-

Pawar, K. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. Journal of Pharmaceutical Sciences & Emerging Drugs, 10(4). Available from: [Link]

-

PubChem. (n.d.). Pyrrole-2-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Haider, S., et al. (2016). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules, 21(11), 1545. Available from: [Link]

-

Wang, J., et al. (2013). Synthesis and Biological Evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile Derivatives as Dipeptidyl peptidase-4 Inhibitors for the Treatment of Type 2 Diabetes. Bioorganic & Medicinal Chemistry, 21(23), 7418-7429. Available from: [Link]

-

N, M. K., et al. (2024). A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. ResearchGate. Available from: [Link]

-

ResearchGate. (n.d.). The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3). Retrieved from [Link]

-

Dal-Cason, E., et al. (2022). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 65(15), 10325-10334. Available from: [Link]

-

Wang, Z., et al. (2015). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 20(6), 11225-11238. Available from: [Link]

-

Popa, M., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(13), 10582. Available from: [Link]

-

The Organic Chemistry Channel. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]

-

ResearchGate. (n.d.). The F-Difluoromethyl Group: Challenges, Impact and Outlook. Retrieved from [Link]

-

S. S. H. indefensos, et al. (2020). Synthesis and Suzuki–Miyaura cross coupling reactions for post-synthetic modification of a tetrabromo-anthracenyl porphyrin. Organic & Biomolecular Chemistry, 18(30), 5844-5850. Available from: [Link]

-

ChemOrgChem. (2022, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Available from: [Link]

-

DC Fine Chemicals. (2024). Safety Data Sheet - Pyrrole. Retrieved from [Link]

-

Singh, R., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5, 15233-15266. Available from: [Link]

Sources

- 1. scitechnol.com [scitechnol.com]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy 4-Bromo-1H-pyrrole-2-carbonitrile | 1221435-18-2 [smolecule.com]

- 6. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. | Geri Lab [gerilab.weill.cornell.edu]

- 13. You are being redirected... [hit2lead.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

- 16. Pyrrole-2-carbonitrile | C5H4N2 | CID 138277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

- 18. cdhfinechemical.com [cdhfinechemical.com]

- 19. dcfinechemicals.com [dcfinechemicals.com]

- 20. youtube.com [youtube.com]

- 21. youtube.com [youtube.com]

Troubleshooting & Optimization

Technical Support Center: Managing the Scalability of Electrochemical Difluoromethylation Reactions

Prepared by: Your Senior Application Scientist

Welcome to the technical support center dedicated to addressing the challenges of scaling up electrochemical difluoromethylation reactions. The introduction of the difluoromethyl (CF₂H) group is a critical transformation in medicinal and agrochemical development, and electrochemical methods offer a green and efficient route for this process.[1][2] However, transitioning a successful benchtop reaction to a larger, more industrially relevant scale introduces a new set of variables that can impact yield, selectivity, and overall efficiency.[2][3]

This guide is designed for researchers, chemists, and process engineers. It provides practical, in-depth solutions to common scalability issues, moving from fundamental questions to specific troubleshooting scenarios. Our goal is to equip you with the knowledge to not only solve problems but to anticipate and prevent them.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Scale-Up

This section addresses the foundational questions that arise when planning the scale-up of an electrochemical difluoromethylation process.

Q1: What are the primary challenges when scaling up an electrochemical difluoromethylation reaction?

When moving from a small vial to a larger reactor, you are fundamentally changing the geometry and physics of the system. The primary challenges stem from the interplay of four key factors:

-

Mass Transport: Ensuring reactants reach the electrode surface and products move away from it becomes increasingly difficult in larger volumes.[4][5][6]

-

Heat Management: Larger currents and volumes generate significant resistive (Joule) heating, which can alter reaction pathways and degrade materials if not properly managed.[7][8][9]

-

Current & Potential Distribution: Achieving a uniform current density and electrode potential across a large electrode surface is crucial for consistent product formation and avoiding side reactions.[3][10]

-

Electrode Passivation: The rate of electrode fouling or passivation can increase at larger scales due to higher throughput and longer run times, leading to a decline in performance.[11]

Q2: How does mass transport limitation affect my reaction at a larger scale?

On a small scale, diffusion is often sufficient to bring reactants to the electrode. As you scale up, the volume of the electrolyte increases much faster than the electrode surface area. If the rate of your electrochemical reaction (governed by the current) is faster than the rate at which reactants can travel to the electrode, the reaction becomes "mass-transport limited."[4][5] This has two major consequences:

-

Decreased Faradaic Efficiency: The potential at the electrode will increase until another species (like the solvent or electrolyte) begins to react, consuming current and lowering the efficiency of your desired reaction.

-

Side Product Formation: This overpotential can initiate undesired side reactions, leading to impurities and lower product yields.

Improving mass transport can be achieved by vigorous stirring, using flow reactors, or employing specialized designs like spinning electrode reactors.[12]

Q3: Why is my reaction less efficient at a larger scale even if I keep the current density constant?

Maintaining a constant average current density (Amps/Area) does not guarantee identical results upon scale-up. This is because of:

-

Non-Uniform Current Distribution: In large reactors, the edges of an electrode may experience a much higher current density than the center. This leads to localized mass transport limitations and overpotential, even if the average current density is optimal.[10]

-

Increased Ohmic Drop: The resistance of the electrolyte solution between the anode and cathode (the Ohmic drop) becomes more significant at scale. This contributes to heat generation and means a larger voltage is required to drive the same current, wasting energy and potentially accessing unwanted reaction potentials.[10]

-

Inefficient Heat Dissipation: A larger volume has a smaller surface-area-to-volume ratio, making it harder to dissipate the heat generated.[13] Elevated temperatures can decrease selectivity and degrade your product.[7]

Q4: Should I use a batch or flow reactor for scaling up? What are the pros and cons?

The choice between batch and flow processing is a critical decision in scalability.

| Feature | Batch Reactor (e.g., Large Beaker/Tank) | Flow Reactor (e.g., Parallel Plate Cell) |

| Concept | All reagents are combined and reacted in a single vessel. | Reagents are continuously pumped through an electrochemical cell. |

| Pros | Simple setup, easy for initial gram-scale synthesis. | Excellent mass and heat transfer, precise control over reaction time, safer for handling hazardous intermediates, easier to automate.[14][15] |

| Cons | Poor mass and heat transfer at scale, non-uniform current distribution, potential for thermal runaway.[9][12] | More complex initial setup, potential for clogging with solids, requires investment in pumps and specialized cells.[12] |

| Best For | Early-stage, small-scale (mg to low-gram) synthesis and initial parameter screening. | Process development, multi-kilogram production, and reactions sensitive to temperature and residence time.[14][15] |

For most difluoromethylation scale-up campaigns, flow chemistry is the preferred approach due to its superior control over critical reaction parameters.[14][15][16]

Q5: How do I choose the right supporting electrolyte for a large-scale reaction?

While an electrolyte might work in the lab, at scale, its properties are magnified. Key considerations include:

-

Conductivity: Higher conductivity minimizes the Ohmic drop, reducing energy consumption and heat generation.

-

Solubility: The electrolyte must be highly soluble to achieve the necessary conductivity and remain dissolved throughout the reaction.

-

Cost and Availability: On a large scale, the cost of the electrolyte becomes a significant factor.

-

Downstream Processing: The electrolyte must be easily separated from the product during workup. Volatile salts or those that can be precipitated are advantageous.

-

Electrochemical Window: It must be stable at the potentials required for your reaction.

Recent research has even explored supporting-electrolyte-free systems, though these often require specialized reactor designs.[17][18] For many difluoromethylation reactions using reagents like HCF₂SO₂Na, the reagent itself can sometimes provide sufficient conductivity, especially at higher concentrations.[1]

Section 2: Troubleshooting Guides - Diagnosing and Solving Common Issues

This section provides a systematic approach to identifying and resolving specific problems encountered during scale-up.

Problem 1: Decreasing Yield and Faradaic Efficiency

You've scaled your reaction from 1 gram to 100 grams, and suddenly your yield has dropped from 85% to 40%.

Caption: A decision tree for troubleshooting low yield and efficiency in scaled-up reactions.

-

Cause A: Mass Transport Limitation

-

Diagnosis: The reaction may perform better at a lower current. Cyclic voltammetry (CV) on the reaction mixture can reveal a diffusion-limited peak.

-

The Science: At the electrode surface, a depletion layer forms where the reactant concentration is lower than in the bulk solution.[5] If this layer is too thick (due to poor mixing), the applied potential will be wasted on side reactions.

-

Solution:

-

Enhance Mixing: In a batch reactor, use an overhead stirrer with a large impeller instead of a small stir bar. In flow systems, increase the pump speed to move into a convective mass transport regime.[6]

-

Reduce Current Density: Lowering the current gives the reactant more time to diffuse to the electrode surface, restoring selectivity.

-

Use a Different Reactor: Consider reactors designed for high mass transport, such as a spinning cone or spinning disk electrode reactor.[12]

-

-

-

Cause B: Heat Management Issues

-

Diagnosis: Measure the temperature of the electrolyte in the center of the reactor during operation. A significant rise (>10-15 °C) indicates a problem.

-

The Science: The power dissipated as heat is proportional to I²R (current squared times resistance). As you scale up current (I) and potentially resistance (R), heat generation increases dramatically.[7][8] This can accelerate side reactions or decompose your difluoromethylating agent or product.

-

Solution:

-

Active Cooling: Implement a cooling jacket around the reactor connected to a circulating chiller.

-

Heat Exchangers: For large flow systems, incorporate an external heat exchanger into the flow path.

-

Reduce Ohmic Resistance: Decrease the distance between the electrodes or increase the concentration of the supporting electrolyte to lower the solution resistance (R).

-

-

Problem 2: Electrode Passivation or Fouling

The reaction starts well, but the required voltage continuously increases, and the reaction eventually stops before completion.

-

Diagnosis: Visual inspection of the electrode after the reaction may show a coating or discoloration. The electrode may no longer be electrochemically active when tested with a standard redox probe (like ferrocene) in a clean electrolyte.

-

The Science: Passivation is the formation of a non-conductive layer on the electrode.[11] In organic electrosynthesis, this is often a polymeric byproduct formed from radical side reactions of the substrate or solvent, especially at high potentials. This layer blocks access of the reactant to the electrode surface, effectively stopping the reaction.

-

Solution: Electrode Reactivation Protocol

-

Mechanical Polishing: Disassemble the cell and polish the electrode surface with progressively finer grades of alumina or diamond paste on a polishing pad. This physically removes the passivating layer.

-

Sonication: After polishing, sonicate the electrode in a sequence of solvents (e.g., isopropanol, then deionized water) to remove any embedded polishing material.

-

Electrochemical Cleaning (Anodic/Cathodic Pulsing): In a clean electrolyte solution (e.g., dilute sulfuric acid for platinum electrodes), apply a series of positive and negative potential pulses. This can oxidatively or reductively remove stubborn organic residues and recondition the metal surface.

-

Consider Electrode Material: Some materials are more resistant to fouling. For example, Boron-Doped Diamond (BDD) electrodes often exhibit greater stability than platinum or carbon electrodes in harsh oxidative conditions.

-

Problem 3: Inconsistent Product Selectivity

You are targeting a specific isomer or functionalized product, but at scale, you are getting a mixture of products that you didn't see in your small-scale experiments.

-

Diagnosis: Careful analysis (e.g., LC-MS, NMR) of the crude reaction mixture reveals new, unexpected byproducts.

-

The Science: Many electrochemical reactions are potential-dependent. A slight increase in potential can open up a new reaction pathway. On a large electrode, potential is not uniform. The potential can be significantly higher at the point closest to the counter electrode or at the edges. This "potential spread" means different reactions can occur simultaneously on different parts of the same electrode.

-

Solution:

-

Switch to Potentiostatic Control: Instead of applying a constant current (galvanostatic), apply a constant potential (potentiostatic). This fixes the driving force for the reaction across the entire working electrode, preventing over-oxidation or over-reduction. This requires a three-electrode setup with a reference electrode.

-

In-situ Monitoring: Employ techniques like in-situ FTIR or Raman spectroscopy to monitor the concentration of reactants and products in real-time.[19][20][21] This provides direct insight into when and why side products are forming, allowing for dynamic optimization of the conditions.

-

Optimize Reactor Geometry: Use a parallel plate reactor with a very small and uniform gap between the electrodes. This minimizes the Ohmic drop and promotes a more uniform potential distribution.

-

Section 3: Best Practices and Advanced Protocols

Protocol: Transitioning from a Batch Beaker to a Flow Electrolysis Cell

This protocol outlines the key steps and considerations for moving your optimized difluoromethylation reaction into a continuous flow setup.

-

System Assembly: Assemble your flow cell (e.g., a commercially available plate-and-frame electrolyzer) with the chosen electrode materials and a separator/membrane if required. Connect the cell to a pump (e.g., HPLC or peristaltic pump) and your power supply.

-

Prepare Stock Solutions: Prepare a single, homogeneous stock solution of your substrate, difluoromethylating agent (e.g., HCF₂SO₂Na), and any additives in the chosen solvent. Ensure all components are fully dissolved to prevent clogging.

-

System Priming: Begin by pumping pure solvent through the system to remove air bubbles and wet all surfaces. Trapped air bubbles can create insulating spots on the electrode, leading to poor performance.

-

Introduce Reagents: Switch the pump inlet to your reagent stock solution and allow it to fill the entire system. Collect this initial volume as waste until the solution exiting the cell is uniform.

-

Set Parameters:

-

Flow Rate: Start with a flow rate that corresponds to a residence time (Cell Volume / Flow Rate) similar to the reaction time in your successful batch experiment.

-

Current: Calculate the required current based on the molar flow rate of the limiting reagent and the desired conversion, according to Faraday's laws of electrolysis.

-

-

Initiate Electrolysis: Turn on the power supply to the calculated current (galvanostatic) or desired potential (potentiostatic).

-

Reach Steady State: Allow the system to run for at least 3-5 residence times for the output concentration to become constant (reach steady state).

-

Collect and Analyze: Begin collecting the product stream. Analyze samples periodically to confirm conversion and selectivity. Adjust current and flow rate as needed to optimize performance.

Caption: A workflow diagram illustrating the stages of scaling an electrochemical reaction.

References

-

L'Heureux, A., et al. (2023). Electrochemical Difluoromethylation of Electron-Rich Olefins. Organic Letters. Available at: [Link]

-

Jee, S., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Available at: [Link]

-

Kawamata, Y., et al. (2019). An Initiator-Free Electrochemical Approach to Radical Thiol–Ene Coupling in a Microfluidic Reactor. MDPI. Available at: [Link]

-

Gao, X., et al. (2023). Scaling-up Electroorganic Synthesis Using a Spinning Electrode Electrochemical Reactor in Batch and Flow Mode. Organic Process Research & Development. Available at: [Link]

-

Li, W., et al. (2023). Electrochemical difluoromethylations. ResearchGate. Available at: [Link]

-

Järvinen, M. (2023). Heat management solutions for large-scale electrolyzer systems. Aaltodoc. Available at: [Link]

-

Harsanyi, A., et al. (2018). Scalable Continuous Flow Process for the Synthesis of Eflornithine Using Fluoroform as Difluoromethyl Source. ACS Publications. Available at: [Link]

-

Fischer, L., et al. (2022). Characterisation Method of the Passivation Mechanisms during the pre-discharge Stage of Plasma Electrolytic Oxidation Indicating the Mode of Action of Fluorides in PEO of Magnesium. MDPI. Available at: [Link]

-

Koll, T., et al. (2002). Monitoring Electrode Reactions by in situ ESEM. Graz University of Technology. Available at: [Link]

-

Pollok, D., & Waldvogel, S. R. (2025). Electrochemical Access to Difluoromethyl Groups: An Overview of Scope, Mechanisms, and Challenges. ACS Catalysis. Available at: [Link]

-

Cole, C. T., & Lin, S. (2025). Scaling Organic Electrosynthesis: The Crucial Interplay between Mechanism and Mass Transport. ACS Central Science. Available at: [Link]

-

Wang, Z., et al. (2025). A supporting-electrolyte-free four-compartment electrochemical reactor for aqueous and organic phase electrosynthesis. PNAS. Available at: [Link]

-

Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory? Available at: [Link]

-

Li, S., et al. (2023). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. PubMed Central. Available at: [Link]

-

Yoshida, J., et al. (2022). Electrosynthesis Governed by Electrolyte: Case Studies that Give Some Hints for the Rational Design of Electrolyte. ResearchGate. Available at: [Link]

-

Pilon, L., et al. (2025). Electrochemical capacitor thermal management issues at high-rate cycling. ResearchGate. Available at: [Link]

-

University of Cambridge. Mass Transport. Department of Chemical Engineering and Biotechnology. Available at: [Link]

-

Xu, K., et al. (2019). Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors. PubMed Central. Available at: [Link]

-

CPI. (2025). 6 key challenges when scaling up sustainable chemical processes. UK-CPI.com. Available at: [Link]

-

dos Santos, T. R. R., et al. (2019). Monitoring Electrochemical Reactions in Situ with Low Field NMR: A Mini-Review. MDPI. Available at: [Link]

-

Gütz, C., et al. (2016). In-Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor. The Royal Society of Chemistry. Available at: [Link]

-

Dorchies, F., & Grimaud, A. (2023). Fine tuning of electrosynthesis pathways by modulation of the electrolyte solvation structure. pubs.rsc.org. Available at: [Link]

-

Cole, C. T., & Lin, S. (2024). Scaling Organic Electrosynthesis: The Crucial Interplay between Mechanism and Mass Transport. PubMed Central. Available at: [Link]

-

Chung, W., et al. (2021). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. Chemical Society Reviews. Available at: [Link]

-

Scott, K. (2015). Scale-Up of Electrochemical Reactors. ResearchGate. Available at: [Link]

-

Frontiers. (2018). Up-Scaling Emerging Electrochemical Processes: Recent Lessons from Reactor Design, Characterization and Modelling. Frontiers. Available at: [Link]

-

Wang, H., et al. (2022). Time-Resolved Monitoring of Electrochemical Reactions Using In Situ Stimulated Raman Spectroscopy. ACS Sustainable Chemistry & Engineering. Available at: [Link]

-

Crane, M. J., & Tepe, J. J. (2014). Heat Management in Thermoelectric Power Generators. PubMed Central. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Frontiers | Up-Scaling Emerging Electrochemical Processes: Recent Lessons from Reactor Design, Characterization and Modelling [frontiersin.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Mass Transport | Department of Chemical Engineering and Biotechnology [ceb.cam.ac.uk]

- 6. Scaling Organic Electrosynthesis: The Crucial Interplay between Mechanism and Mass Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Heat management solutions for large-scale electrolyzer systems [aaltodoc.aalto.fi]

- 8. researchgate.net [researchgate.net]

- 9. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. reddit.com [reddit.com]

- 14. mdpi.com [mdpi.com]

- 15. Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00670J [pubs.rsc.org]

- 16. Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. researchgate.net [researchgate.net]

- 19. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 20. pubs.rsc.org [pubs.rsc.org]

- 21. pubs.acs.org [pubs.acs.org]

Technical Support Center: Alternative Reagents for Difluoromethylation of N-Heterocycles

From the desk of the Senior Application Scientist

Welcome to the technical support center for N-heterocycle difluoromethylation. The incorporation of the difluoromethyl (–CF2H) group is a critical strategy in modern drug discovery, enhancing metabolic stability, membrane permeability, and binding affinity by acting as a lipophilic hydrogen bond donor.[1][2][3] However, moving from theoretical benefit to practical synthesis can present significant challenges.

This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-tested insights into troubleshooting common issues and selecting the appropriate reagents for your specific needs. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you make informed decisions in your experimental design.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent problems encountered during the difluoromethylation of N-heterocycles.

Question: My reaction shows low to no conversion. What are the likely causes and how can I fix it?

Answer:

Low or no conversion is a common but solvable issue. The root cause often lies in reagent choice, reaction setup, or the inherent reactivity of your substrate. Let's break it down systematically.

Potential Cause 1: Inappropriate Reagent or Activation Method The reactivity of your N-heterocycle is paramount. Electron-deficient heterocycles (e.g., pyridines, quinolines) are often best functionalized by radical methods, whereas electron-rich systems may be more amenable to electrophilic reagents.[1]

-

Solution:

-

For Electron-Deficient Heterocycles: If you are using a radical-based method with a reagent like Zinc Difluoromethanesulfinate (DFMS, Baran's reagent), ensure your initiator is active.[1][4] tert-Butyl hydroperoxide (TBHP) is a common choice, but its quality can degrade over time. Consider using a fresh bottle or a different radical initiator.[1] For photoredox-catalyzed reactions using reagents like sodium difluoromethanesulfinate (CF2HSO2Na), check the viability of your photocatalyst and ensure your light source has the correct wavelength and intensity.[5][6]

-

For N-H containing Heterocycles: For direct N-difluoromethylation, reagents that generate difluorocarbene are often employed.[7] If using a precursor like sodium chlorodifluoroacetate, ensure your temperature is high enough for efficient decarboxylation to generate the carbene.[8]

-

Potential Cause 2: Substrate Protonation or Catalyst Inhibition Many N-heterocycles are basic. In radical reactions initiated by an oxidant, an acidic byproduct can form, protonating your substrate. This protonated form is often highly electron-deficient and unreactive toward the nucleophilic CF2H radical.

-

Solution:

-

Add a mild, non-nucleophilic base like potassium carbonate (K2CO3) or a proton sponge to neutralize acid byproducts.[7]

-

For some substrates, particularly pyridines, adding a catalytic amount of a Brønsted acid (e.g., trifluoroacetic acid, TFA) can paradoxically improve rates by activating the substrate, but this is highly substrate-dependent.[1]

-

Potential Cause 3: Poor Reagent Stability or Quality Some difluoromethylation reagents are sensitive to moisture or air.

-

Solution:

-

Reagents like (Difluoromethyl)trimethylsilane (TMSCF2H) should be handled under an inert atmosphere (Nitrogen or Argon).[2]

-

Solid reagents like DFMS are generally air-stable, but it's good practice to store them in a desiccator.[1][4] Note that commercial DFMS can contain impurities like ZnCl2 and water, which should be factored into stoichiometry calculations.[4]

-

Question: My reaction is producing multiple regioisomers or undesired side products. How can I improve selectivity?

Answer:

Regioselectivity is a key challenge, especially with complex heterocycles. The outcome is dictated by the reaction mechanism and the electronic properties of the substrate.

Potential Cause 1: Competing Reaction Sites In radical C–H difluoromethylation, the CF2H radical typically attacks the most electron-deficient position.[1] For instance, in pyridines, this is often the C2 or C4 position. If your substrate has multiple electron-poor sites, you may see a mixture of products.

-

Solution:

-

Solvent Tuning: Changing the solvent can influence regioselectivity. In some cases, switching from a non-polar solvent like dichloromethane (DCM) to a more polar one like dimethyl sulfoxide (DMSO) can alter the preferred site of attack.[1]

-

Blocking Groups: If a particular site is problematic, consider temporarily installing a sterically bulky blocking group (e.g., a trialkylsilyl group) to direct the reaction elsewhere. This group can be removed in a subsequent step.

-

Switching Mechanisms: If radical C-H functionalization is unselective, consider a different approach. If your molecule has a halide or boronic acid handle, a transition-metal-catalyzed cross-coupling reaction using a reagent like TMSCF2H with a Palladium catalyst could provide absolute regiocontrol.[5]

-

Potential Cause 2: N-Difluoromethylation vs. C-Difluoromethylation For heterocycles with an available N-H bond, direct N-difluoromethylation can compete with C-H functionalization. This is common when using difluorocarbene precursors.[7]

-

Solution:

Frequently Asked Questions (FAQs)

Q1: How do I choose the right difluoromethylation reagent for my project?

A1: The choice depends on three main factors: the nature of your substrate, the desired bond formation (C-CF2H vs. N-CF2H), and the stage of your synthesis (early vs. late-stage).

-

For Late-Stage C-H Functionalization: Reagents that operate via a radical mechanism are ideal as they don't require pre-installed functional handles. Zinc Difluoromethanesulfinate (DFMS) is an excellent choice due to its stability, operational simplicity (can be run on the benchtop), and broad substrate scope for electron-deficient heterocycles.[1][4] Photoredox methods using Sodium Difluoromethanesulfinate (CF2HSO2Na) are also powerful for direct C-H functionalization under mild conditions.[5][6]

-

For Reactions on Pre-functionalized Heterocycles: If you have a halide (Br, Cl) or pseudohalide (OTf) on your heterocycle, a palladium-catalyzed cross-coupling with (Difluoromethyl)trimethylsilane (TMSCF2H) is a highly reliable and regioselective method.[5]

-

For Direct N-Difluoromethylation: For heterocycles with an N-H bond, difluorocarbene precursors are the classic choice. Historically, this involved hazardous gases like Freon 22 (CHClF2).[7] Modern, safer alternatives include Sodium Chlorodifluoroacetate (ClCF2CO2Na) or Bromo(difluoro)acetic acid .[7][8][9]

Q2: What are the primary mechanisms for these alternative reagents?

A2: Difluoromethylation reagents can be broadly classified by the reactive intermediate they generate.[3]

-

Radical (•CF2H) Reagents: These are the most common for C-H functionalization. Reagents like DFMS and CF2HSO2Na generate the difluoromethyl radical via oxidation (e.g., with TBHP or via photoredox catalysis).[1][6] This radical then adds to an electron-deficient site on the heterocycle.

-

Nucleophilic ("CF2H-") Reagents: Reagents like TMSCF2H can act as a source of a nucleophilic difluoromethyl anion equivalent, especially in the presence of a fluoride source or a suitable transition metal catalyst for cross-coupling.[5][10]

-

Difluorocarbene (:CF2) Reagents: These are primarily used for difluoromethylation of heteroatoms (N, O, S). Reagents like ClCF2CO2Na or sulfoximine-derived reagents undergo thermal or base-induced decomposition to generate highly reactive difluorocarbene, which inserts into N-H bonds or adds to other nucleophiles.[7][8][11]

Q3: What safety precautions should I take when handling these reagents?

A3: Safety is paramount. Always consult the Safety Data Sheet (SDS) for any reagent.

-

General Handling: Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves.[12]

-

Inert Atmosphere: Reagents like TMSCF2H are moisture-sensitive and should be handled under an inert atmosphere of nitrogen or argon.[2]

-

Ventilation: All reactions should be conducted in a well-ventilated fume hood.[12] Some reagents or byproducts can be volatile and toxic.[2]

-

Storage: Store reagents according to the manufacturer's instructions. Many are stored in a cool, dry place.[12] DFMS is bench-stable but should be kept dry.[1]

-

Quenching: Be mindful of quenching procedures. Some reactions may generate pressure or exothermic events.

Reagent Comparison and Protocols

To aid in selection, the table below summarizes key characteristics of common alternative reagents.

| Reagent Name | Common Abbreviation | Mechanism Type | Typical Substrates | Advantages | Disadvantages |

| Zinc Difluoromethanesulfinate | DFMS, Baran's Reagent | Radical | Electron-deficient N-heterocycles (pyridines, quinolines, etc.) | Bench-stable solid, operationally simple, scalable, good functional group tolerance.[1][4] | Requires a stoichiometric oxidant (e.g., TBHP), may not work for electron-rich systems. |

| Sodium Difluoromethanesulfinate | Langlois' Reagent | Radical | Electron-deficient N-heterocycles, styrenes | Inexpensive, often used in photoredox or electrochemical methods under mild conditions.[5][6] | Often requires a photocatalyst or electrochemical setup. |

| (Difluoromethyl)trimethylsilane | TMSCF2H | Nucleophilic / Cross-Coupling | Aryl/heteroaryl halides & pseudohalides | Excellent for regiocontrolled synthesis via cross-coupling.[5][10] | Requires pre-functionalized substrate, often needs inert atmosphere.[2] |

| Bromo(difluoro)acetic Acid | None | Difluorocarbene Precursor | N-H containing heterocycles (for N-difluoromethylation) | Inexpensive, bench-stable solid, transition-metal-free.[7][9] | Primarily for N-difluoromethylation, can have limited substrate scope for C-H functionalization. |

| S-(Difluoromethyl)diarylsulfonium Salts | Umemoto's Reagent Analogs | Electrophilic / Carbene | Electron-rich systems, enolates, thiols | Can functionalize electron-rich substrates. | Can be multi-step to synthesize, may have limited stability.[11][13] |

Example Protocol: Radical C-H Difluoromethylation using DFMS

This protocol is a general guideline for the difluoromethylation of an electron-deficient N-heterocycle (e.g., isonicotinonitrile).

Materials:

-

N-heterocycle substrate (1.0 mmol)

-

Zinc Difluoromethanesulfinate (DFMS) (2.0 mmol, 2.0 equiv)

-

tert-Butyl hydroperoxide (TBHP), 70 wt. % in H2O (3.0 mmol, 3.0 equiv)

-

Dichloromethane (DCM) (5 mL)

-

Water (5 mL)

Procedure:

-

To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the N-heterocycle substrate (1.0 mmol) and DFMS (2.0 mmol).

-

Add DCM (5 mL) and Water (5 mL). The reaction is typically biphasic.

-

Stir the mixture vigorously at room temperature.

-

Add TBHP (3.0 mmol) dropwise over 5 minutes. Caution: Addition may be slightly exothermic.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

If the reaction stalls, a second portion of DFMS (1.0 equiv) and TBHP (1.5 equiv) can be added to drive it to completion.[1]

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (~10 mL).

-

Separate the layers. Extract the aqueous layer with DCM (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Mechanistic and Workflow Visualizations

Understanding the underlying processes is key to troubleshooting and optimization.

Caption: Generalized mechanism for photoredox-catalyzed C-H difluoromethylation.

References

-

Poole, D. L., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 6835-6915. [Link]

-

Hu, J., et al. (2008). N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. Organic Letters, 10(23), 5529-5531. [Link]

-

Fujiwara, Y., et al. (2012). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society, 134(3), 1494-1497. [Link]

-

Reddy, V. P., et al. (2025). Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. ChemRxiv. [Link]

-

Ma, J., et al. (2022). Difluoromethylation of heterocycles via a radical process. Organic Chemistry Frontiers, 9(12), 3365-3387. [Link]

-

Liu, Q., et al. (2019). Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines. Molecules, 24(18), 3299. [Link]

-

Reddy, V. P., et al. (2025). Dearomative Difluoromethylation of N-Heterocycles and Pharmaceuticals with Bromo(difluoro)acetic Acid. Angewandte Chemie International Edition, e202419131. [Link]

-

Zhang, W., et al. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications, 11(1), 638. [Link]

-

Wang, J., et al. (2023). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. ACS Applied Materials & Interfaces, 15(46), 53931-53939. [Link]

-

Charpentier, J., et al. (2015). Sandmeyer Difluoromethylation of (Hetero-)Arenediazonium Salts. Organic Letters, 17(3), 530-533. [Link]

-

S. D. P., et al. (2020). Difluoromethylation of Arylsulfonium Salts with TMSCF2H. Request PDF. [Link]

-

Umemoto, T., et al. (2012). Powerful, Thermally Stable, One-Pot-Preparable, and Recyclable Electrophilic Trifluoromethylating Agents: 2,8-Difluoro- and 2,3,7,8-Tetrafluoro-S-(trifluoromethyl)dibenzothiophenium Salts. The Journal of Organic Chemistry, 77(22), 10187-10196. [Link]

-

Le, C. M., et al. (2019). Difluoromethylation of Phenols. Organic Syntheses, 96, 383-400. [Link]

Sources

- 1. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Baran difluoromethylation reagent - Enamine [enamine.net]

- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 6. Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Dearomative Difluoromethylation of N-Heterocycles and Pharmaceuticals with Bromo(difluoro)acetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. fishersci.com [fishersci.com]

- 13. pubs.acs.org [pubs.acs.org]

Validation & Comparative

A Comparative Guide to the Bioactivity of Difluoromethyl and Trifluoromethyl Pyrrole Analogs

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern drug design.[1] The pyrrole nucleus, a prevalent N-heterocyclic motif in numerous marketed drugs, serves as a versatile platform for such modifications.[2] This guide provides an in-depth comparison of two critical fluorinated substituents on the pyrrole ring: the difluoromethyl (-CHF₂) and trifluoromethyl (-CF₃) groups. We will explore how the nuanced differences between these two moieties influence the physicochemical properties, metabolic stability, and ultimately, the bioactivity of pyrrole-based drug candidates.

The Foundational Role of Fluorine in Drug Design

Fluorine's high electronegativity and small atomic size impart unique properties to organic molecules.[3] When incorporated into a drug candidate, fluorine can modulate:

-

Lipophilicity: Affecting membrane permeability and oral bioavailability.

-

Metabolic Stability: Blocking sites of oxidative metabolism.[4]

-

Binding Affinity: Through favorable interactions with protein targets.

-

pKa: Altering the acidity or basicity of nearby functional groups.

The choice between a -CHF₂ and a -CF₃ group is not arbitrary; it is a calculated decision based on a deep understanding of their distinct electronic and steric effects.

Physicochemical Properties: A Tale of Two Fluorinated Groups

The seemingly small difference of one fluorine atom between the difluoromethyl and trifluoromethyl groups leads to significant divergences in their physicochemical profiles.

Lipophilicity (logP/logD):

Lipophilicity is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While both -CHF₂ and -CF₃ groups are more lipophilic than a methyl (-CH₃) group, the trifluoromethyl group generally confers a greater increase in lipophilicity.[3][5] However, the difluoromethyl group presents a more complex picture. It is considered a lipophilicity-enhancing group, but its impact can vary, with experimental ∆logP values (logP(XCF₂H)-logP(XCH₃)) ranging from -0.1 to +0.4.[6] The -CHF₂ group has a higher polarity than the -CF₃ group, which can explain its comparatively lower lipophilicity in some contexts.[3]

Hydrogen Bonding Capacity:

A key differentiator is the ability of the difluoromethyl group to act as a weak hydrogen bond donor, a characteristic absent in the trifluoromethyl group.[3][6] This "lipophilic hydrogen bond donor" capacity allows for unique interactions with biological targets, potentially mimicking the hydrogen bonding of hydroxyl (-OH), thiol (-SH), or amine (-NH) groups.[3][6]

Electronic Effects:

Both groups are strongly electron-withdrawing due to the high electronegativity of fluorine. However, the trifluoromethyl group is a more potent electron-withdrawing group. This difference in inductive effect can significantly influence the reactivity and pKa of the pyrrole ring and adjacent functional groups. Furthermore, the radical forms of these groups exhibit different electronic characters; the •CF₂H radical is considered nucleophilic, similar to alkyl radicals, while the •CF₃ radical is electrophilic.[7][8][9] This can dictate the regioselectivity of certain synthetic reactions and interactions with biological macromolecules.[7]

Table 1: Comparative Physicochemical Properties of -CHF₂ and -CF₃ Pyrrole Analogs

| Property | Difluoromethyl (-CHF₂) Analog | Trifluoromethyl (-CF₃) Analog | Key Implications for Bioactivity |

| Lipophilicity (logP) | Moderately increased | Significantly increased[3][5] | Influences membrane permeability, solubility, and off-target effects. |

| Hydrogen Bonding | Weak H-bond donor[3][6] | No H-bond donation | Potential for unique target interactions mimicking -OH, -SH, -NH. |

| Electronic Effect | Strongly electron-withdrawing | Very strongly electron-withdrawing[4] | Modulates pKa, metabolic stability, and target binding affinity. |

| Polarity | Higher than -CF₃[3] | Lower than -CHF₂[3] | Affects solubility and interactions with polar environments. |

| Radical Character | Nucleophilic[7][9] | Electrophilic[7][9] | Influences reactivity and potential for covalent interactions. |

Impact on Bioactivity and Target Interaction

The distinct physicochemical properties of -CHF₂ and -CF₃ groups translate into different biological activities and target interaction profiles for their respective pyrrole analogs.

The introduction of a trifluoromethyl group has been shown in some instances to enhance anti-inflammatory and anticancer activities.[10] The strong electron-withdrawing nature of the -CF₃ group can increase the metabolic stability of a compound, preventing its breakdown by enzymes like cytochrome P450s.[4] This enhanced stability can lead to a longer duration of action and improved therapeutic efficacy. The increased lipophilicity of -CF₃ substituted compounds can also lead to better membrane penetration.[11]

Conversely, the difluoromethyl group's ability to act as a hydrogen bond donor opens up possibilities for novel binding interactions that are not achievable with a -CF₃ group.[6] This can lead to improved binding affinity and selectivity for a specific target. The lower lipophilicity of -CHF₂ analogs compared to their -CF₃ counterparts can sometimes be advantageous in reducing off-target toxicities associated with high lipophilicity.[3]

Molecular docking studies on fluorinated corroles (porphyrin analogues containing pyrrole rings) targeting SARS-CoV-2 proteases have shown that the position of fluorine atoms significantly affects binding affinity.[12] These studies highlight the importance of the specific molecular context in determining the impact of fluorination on bioactivity.

Experimental Workflow: Comparative Bioactivity Assessment

To empirically compare the bioactivity of difluoromethyl and trifluoromethyl pyrrole analogs, a structured experimental workflow is essential. This workflow ensures that the observed differences in biological activity can be confidently attributed to the choice of the fluorinated substituent.

Caption: A generalized workflow for the comparative evaluation of fluorinated pyrrole analogs.

Metabolic Stability: A Critical Consideration

A primary reason for introducing fluorinated groups is to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage.

-

Trifluoromethyl Group (-CF₃): The -CF₃ group is generally considered to be metabolically robust. Its resistance to oxidative metabolism can significantly prolong the half-life of a drug.[4]

-

Difluoromethyl Group (-CHF₂): The C-H bond in the -CHF₂ group is a potential site for metabolism, which can sometimes lead to lower metabolic stability compared to the -CF₃ group. However, the presence of the two fluorine atoms still renders this position more stable than an unfluorinated methyl or methylene group. The metabolic stability of N(CF₃)(CF₂H) amines and their analogues has been a subject of investigation to optimize drug properties.[13]

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol outlines a standard procedure for assessing the metabolic stability of difluoromethyl and trifluoromethyl pyrrole analogs using liver microsomes.

Objective: To determine the rate of metabolism of the test compounds by cytochrome P450 enzymes.

Materials:

-

Test compounds (-CHF₂ and -CF₃ pyrrole analogs)

-

Liver microsomes (human, rat, or mouse)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Positive control compound (e.g., testosterone, verapamil)

-

Acetonitrile (ACN) with an internal standard for quenching and sample preparation

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Incubation Mixture:

-

Prepare a stock solution of the test compounds and positive control in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, add phosphate buffer, liver microsomes, and the test compound or positive control. Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the incubation mixture.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

-

Quenching of Reaction:

-

Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard. This will precipitate the proteins and stop the enzymatic reaction.

-

-

Sample Processing:

-

Vortex the quenched samples and centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples to quantify the remaining parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the slope of the linear regression.

-

Causality Behind Experimental Choices:

-

Liver Microsomes: These are subcellular fractions that are rich in cytochrome P450 enzymes, the primary enzymes responsible for drug metabolism.

-